molecular formula C25H20O5 B14882446 Ethyl 5-(2-oxo-2-phenylethoxy)-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-(2-oxo-2-phenylethoxy)-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B14882446
M. Wt: 400.4 g/mol
InChI Key: MVNKKMVLIXPBJR-UHFFFAOYSA-N
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Description

Ethyl 5-(2-oxo-2-phenylethoxy)-2-phenylbenzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-oxo-2-phenylethoxy)-2-phenylbenzofuran-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the phenylethoxy and carboxylate groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality ethyl 5-(2-oxo-2-phenylethoxy)-2-phenylbenzofuran-3-carboxylate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-oxo-2-phenylethoxy)-2-phenylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(2-oxo-2-phenylethoxy)-2-phenylbenzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-(2-oxo-2-phenylethoxy)-2-phenylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
  • 2-(2-oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one

Uniqueness

Ethyl 5-(2-oxo-2-phenylethoxy)-2-phenylbenzofuran-3-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H20O5

Molecular Weight

400.4 g/mol

IUPAC Name

ethyl 5-phenacyloxy-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H20O5/c1-2-28-25(27)23-20-15-19(29-16-21(26)17-9-5-3-6-10-17)13-14-22(20)30-24(23)18-11-7-4-8-12-18/h3-15H,2,16H2,1H3

InChI Key

MVNKKMVLIXPBJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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